molecular formula C18H20N2O4S2 B15098693 (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15098693
M. Wt: 392.5 g/mol
InChI Key: GBNWLXMUPACOCC-QINSGFPZSA-N
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Description

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Bromomethyl methyl ether: Utilized in organic synthesis as a methylating agent.

Uniqueness

(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone core and the presence of both methoxybenzylidene and morpholin-4-yl groups

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2O4S2/c1-23-14-5-3-2-4-13(14)12-15-17(22)20(18(25)26-15)7-6-16(21)19-8-10-24-11-9-19/h2-5,12H,6-11H2,1H3/b15-12-

InChI Key

GBNWLXMUPACOCC-QINSGFPZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3

Origin of Product

United States

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